N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide
Overview
Description
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring and a fluorophenyl sulfonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative, followed by the introduction of the piperazine ring, and finally the attachment of the fluorophenyl sulfonyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(bicyclo[22
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for various diseases, including its pharmacokinetics and pharmacodynamics.
Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(bicyclo[2.2.1]hept-2-yl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide might include other bicyclic heptane derivatives, piperazine-based compounds, or fluorophenyl sulfonyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds. This could include unique binding affinities, reactivity patterns, or biological activities.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c19-15-3-5-16(6-4-15)26(23,24)22-9-7-21(8-10-22)18(25)20-17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHYGXJDJLVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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